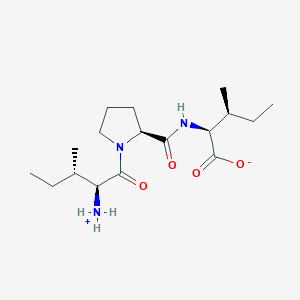
DL-Phenylephrine hydrochloride
概要
説明
DL-Phenylephrine hydrochloride is a compound with the molecular formula C9H14ClNO2 . It is also known by other names such as Eyelo, Matafa-lind, and Pyracort D . It is a selective α1-adrenergic receptor agonist used as a decongestant . Phenylephrine lowers intraocular pressure and is used as an agent to dilate the pupil .
Molecular Structure Analysis
The molecular weight of DL-Phenylephrine hydrochloride is 203.66 g/mol . The IUPAC name is 3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride . The InChI is 1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H . The Canonical SMILES is CNCC(C1=CC(=CC=C1)O)O.Cl .Chemical Reactions Analysis
One of the chemical reactions involving DL-Phenylephrine hydrochloride is the oxidative coupling reaction with p-aminobenzophenone using potassium periodate as an oxidant .Physical And Chemical Properties Analysis
DL-Phenylephrine hydrochloride is a white solid . More detailed physical and chemical properties can be found in its Safety Data Sheet .科学的研究の応用
Thermal Stability and Thermodynamics Study
DL-Phenylephrine hydrochloride has been used in studies investigating its thermal stability, thermodynamics, and kinetics . These studies have examined the thermal decomposition processes of DL-Phenylephrine hydrochloride in nitrogen and air atmospheres . The results of these studies can provide valuable information for the storage and handling of this compound .
Kinetic Study
In addition to thermal stability, DL-Phenylephrine hydrochloride has also been used in kinetic studies . These studies have investigated the thermal decomposition processes of DL-Phenylephrine hydrochloride under different heating rates . The results can provide insights into the reaction mechanisms and kinetics of DL-Phenylephrine hydrochloride .
Storage Period Investigation
Research has been conducted to determine the theoretical storage period of DL-Phenylephrine hydrochloride in selected atmospheres . This research is crucial for ensuring the quality and efficacy of DL-Phenylephrine hydrochloride during storage .
Thermodynamic Parameters Investigation
DL-Phenylephrine hydrochloride has been used in research to investigate the thermodynamic parameters of its thermal decomposition process . This research can provide valuable information about the energy changes and spontaneity of the thermal decomposition process .
Medical Applications
DL-Phenylephrine hydrochloride is known as an α adrenoceptor agonist and is usually used to prevent and treat hypotension caused by spinal anesthesia, general anesthesia, chlorpromazine application, supraventricular tachycardia, and mydriasis . It can also be used to increase systemic circulation pressure and improve symptoms of acute attack of tetralogy of Fallot .
Component of Anti-cold Drugs
DL-Phenylephrine hydrochloride is a main component of a new generation of anti-cold drugs without pseudoephedrine hydrochloride, such as anbenmeimin tablets, phenylephrine hydrochloride-brompheniramine maleate capsules, and so forth .
作用機序
Target of Action
DL-Phenylephrine Hydrochloride is a selective agonist of the alpha-1 adrenergic receptor . This receptor plays a crucial role in the regulation of blood pressure and pupil dilation .
Biochemical Pathways
DL-Phenylephrine Hydrochloride’s action primarily involves the adrenergic pathway . By binding to the alpha-1 adrenergic receptors, it stimulates the constriction of both arteries and veins . This action is governed by extensive presystemic metabolism via sulfate conjugation and the involvement of non-cytochrome P450-mediated, ubiquitously present monoamine oxidase (MAO) enzymes .
Pharmacokinetics
DL-Phenylephrine Hydrochloride undergoes extensive first-pass metabolism , primarily via sulfate conjugation . It also involves significant renal excretion of both phase 1 and phase 2 metabolites . Due to its short half-life, it needs to be dosed more frequently to sustain its pharmacological effects in humans .
Result of Action
The primary result of DL-Phenylephrine Hydrochloride’s action is the increase in blood pressure and pupil dilation . It’s also used to relieve hemorrhoids . These effects are due to its ability to cause vasoconstriction by acting on the alpha-1 adrenergic receptors .
Action Environment
The action of DL-Phenylephrine Hydrochloride can be influenced by various environmental factors. For instance, its bioavailability and efficacy can be affected by factors such as the patient’s health status, co-administered drugs, and genetic factors related to metabolism . .
Safety and Hazards
将来の方向性
The US Food and Drug Administration (FDA) has approved intravenous phenylephrine hydrochloride to elevate blood pressure in adults experiencing clinically significant hypotension, primarily attributed to vasodilation, in situations such as septic shock or anesthesia . It is also an over-the-counter (OTC) medication in ophthalmic formulations to facilitate mydriasis and vasoconstriction of conjunctival blood vessels . Furthermore, this medication is administered intranasally to treat uncomplicated nasal congestion and is an OTC additive to topical hemorrhoid medications .
特性
IUPAC Name |
3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYSGIYOVXAGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Phenylephrine hydrochloride | |
CAS RN |
154-86-9, 20368-45-0 | |
| Record name | Benzenemethanol, 3-hydroxy-α-[(methylamino)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+-)-Phenylephrine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eyelo | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (±)-3-hydroxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.306 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYLEPHRINE HYDROCHLORIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2VT86KV7E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















